Quasipanaxatriol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O3 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

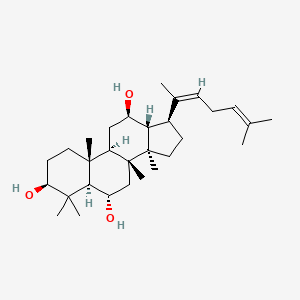

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |

InChI |

InChI=1S/C30H50O3/c1-18(2)10-9-11-19(3)20-12-15-29(7)25(20)21(31)16-23-28(6)14-13-24(33)27(4,5)26(28)22(32)17-30(23,29)8/h10-11,20-26,31-33H,9,12-17H2,1-8H3/b19-11-/t20-,21-,22+,23-,24+,25+,26+,28-,29-,30-/m1/s1 |

InChI Key |

JKPOYAJYRYOGBN-SQORPJEFSA-N |

Isomeric SMILES |

CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)C |

Canonical SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Quasipanaxatriol: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quasipanaxatriol, also known as Panaxatriol, is a tetracyclic triterpenoid sapogenin, a class of natural compounds that are the aglycone derivatives of saponins. It is primarily found in medicinal plants of the Panax genus, most notably Panax notoginseng and Panax ginseng. This compound has garnered significant interest in the scientific community for its diverse and potent biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supplemented with detailed experimental protocols and pathway diagrams to facilitate further research.

Chemical Structure and Identification

This compound is a dammarane-type triterpenoid. Its core structure consists of a four-ring carbon skeleton. The systematic IUPAC name for this compound is (3S,5R,6R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol[1].

Key identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value |

| Molecular Formula | C30H52O4[1][2] |

| Molecular Weight | 476.73 g/mol [2] |

| IUPAC Name | (3S,5R,6R,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol[1] |

| CAS Number | 32791-84-7[1][2] |

| SMILES | C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2--INVALID-LINK--C)O)C)O)C">C@@HO)C[1] |

| InChI | InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20+,21+,22-,23-,24-,27+,28+,29+,30+/m0/s1[1][2] |

| InChIKey | QFJUYMMIBFBOJY-UXZRXANASA-N[1][2] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Source |

| Melting Point | 238-239 °C | [2] |

| Boiling Point (Predicted) | 561.5 ± 50.0 °C | ChemicalBook |

| Density (Predicted) | 1.068 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 14.70 ± 0.70 | ChemicalBook |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | ChemicalBook |

Biological Activities and Signaling Pathways

This compound and its saponin derivatives (Panaxatriol Saponins, PTS) exhibit a range of pharmacological effects. The key biological activities and the associated signaling pathways are detailed below.

Thrombin Inhibition

This compound has been identified as a direct inhibitor of thrombin, a key enzyme in the blood coagulation cascade. This inhibitory activity suggests its potential as an antithrombotic agent.

Quantitative Data:

Logical Relationship of Thrombin Inhibition:

Caption: this compound directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin.

Promotion of Angiogenesis in Cerebral Ischemia

Panaxatriol saponins (PTS) have demonstrated protective effects against cerebral ischemic injury. This is achieved by promoting angiogenesis (the formation of new blood vessels) and enhancing microperfusion. The underlying mechanism involves the activation of the Sonic hedgehog (Shh) signaling pathway, which in turn upregulates the expression of vascular endothelial growth factor (VEGF) and Angiopoietin-1 (Ang-1).

Signaling Pathway Diagram:

Caption: PTS promotes angiogenesis by activating the Shh signaling pathway.

Anti-platelet Activity

PTS has been shown to inhibit platelet aggregation induced by various agonists such as collagen, thrombin, and ADP. This anti-platelet effect is mediated by the suppression of intracellular calcium mobilization and the inhibition of the ERK2 and p38 MAP kinase signaling pathways.

Signaling Pathway Diagram:

Caption: PTS inhibits platelet aggregation by suppressing Ca2+ mobilization and ERK2/p38 activation.

Anti-Renal Fibrosis Effects

PTS has demonstrated protective effects against renal fibrosis. This is achieved through the inhibition of TNF-α mediated inflammation and the downregulation of the TGF-β1/Smad3 signaling pathway, which are key drivers of fibrotic processes.

Signaling Pathway Diagram:

Caption: PTS mitigates renal fibrosis by inhibiting inflammatory and fibrotic signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound and its derivatives.

Isolation of Panaxatriol Saponins (PTS) from Panax notoginseng

Materials:

-

Dried and powdered roots of Panax notoginseng

-

70% Ethanol

-

Silica gel for column chromatography

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Extraction: Macerate the powdered Panax notoginseng root with 70% ethanol at room temperature for 24 hours. Repeat the extraction process three times.

-

Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Subject the crude extract to silica gel column chromatography. Elute with a gradient of chloroform and methanol, starting with a high chloroform concentration and gradually increasing the methanol concentration.

-

Purification: Collect the fractions and monitor by thin-layer chromatography (TLC). Combine the fractions containing the desired saponins.

-

Final Product: Concentrate the combined fractions and freeze-dry to obtain the Panaxatriol saponins mixture. Further purification to isolate pure this compound would require advanced chromatographic techniques such as preparative HPLC.

Thrombin Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available thrombin inhibitor screening kits and the principles outlined in the literature[3][4].

Materials:

-

Human α-thrombin

-

Thrombin substrate (e.g., a synthetic AMC-based peptide)

-

Thrombin assay buffer

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 350/450 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of thrombin and the thrombin substrate in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of this compound.

-

Assay Setup: In a 96-well plate, add the assay buffer, this compound at different concentrations, and the thrombin solution. Include a positive control (a known thrombin inhibitor) and a negative control (solvent vehicle).

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the thrombin substrate to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings taken every 2-3 minutes.

-

Data Analysis: Determine the rate of reaction for each concentration of this compound. Calculate the percentage of inhibition and determine the IC50 value.

Western Blot for Signaling Pathway Analysis (General Protocol)

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the Shh, ERK/p38, and TGF-β1/Smad3 pathways. Specific antibody concentrations and incubation times may need to be optimized.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-Smad3, anti-total-Smad3, anti-Shh, anti-VEGF, anti-Ang-1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (for total protein): The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest to normalize for protein loading.

Intracellular Calcium Mobilization Assay

This protocol is based on standard methods for measuring changes in intracellular calcium levels in platelets.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Platelet agonists (e.g., thrombin, collagen, ADP)

-

This compound or PTS

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Platelet Preparation: Prepare PRP from fresh blood or isolate washed platelets.

-

Dye Loading: Incubate the platelets with the calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Washing: Wash the platelets to remove extracellular dye.

-

Assay Setup: Add the dye-loaded platelets to the wells of the microplate. Add different concentrations of this compound or PTS and incubate for a short period.

-

Measurement: Place the plate in the reader and measure the baseline fluorescence. Inject the platelet agonist into the wells and immediately begin kinetic measurement of fluorescence changes over time.

-

Data Analysis: Analyze the fluorescence intensity data to determine the effect of this compound or PTS on agonist-induced calcium mobilization.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its diverse biological activities. Its ability to inhibit thrombin, promote angiogenesis, and exert anti-platelet and anti-fibrotic effects highlights its potential for the development of new therapeutic agents for a variety of conditions, including cardiovascular diseases, ischemic stroke, and fibrotic disorders. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers to further explore the therapeutic potential of this intriguing molecule. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in preclinical and clinical studies, and to develop efficient methods for its synthesis and isolation.

References

Quasipanaxatriol (CAS No. 171903-78-9): A Technical Guide to its Role in Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quasipanaxatriol, a dammarane-type triterpenoid saponin, has demonstrated significant potential as a chemosensitizing agent, particularly in the context of multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its ability to enhance the cytotoxicity of conventional anticancer drugs in resistant cell lines. This document outlines the presumptive mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Multidrug resistance remains a formidable challenge in oncology, often leading to the failure of chemotherapeutic regimens. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents to sub-therapeutic levels.

This compound (CAS No. 171903-78-9) has emerged as a promising natural product with the ability to counteract this resistance. It has been shown to significantly enhance the cytotoxicity of anticancer drugs in doxorubicin-resistant P388/ADM leukemia cells, suggesting a mechanism centered on the inhibition of P-gp. This guide will delve into the technical details of its action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 171903-78-9 |

| Molecular Formula | C₃₀H₅₀O₃ |

| Molecular Weight | 458.72 g/mol |

| Chemical Name | (3β,6α,12β,20Z)-Dammara-20(22),24-diene-3,6,12-triol |

| Synonyms | This compound |

| Chemical Structure | (Image of chemical structure) |

Mechanism of Action: Reversal of Multidrug Resistance

The primary biological activity attributed to this compound is its ability to reverse P-gp-mediated multidrug resistance. The proposed mechanism involves the direct inhibition of the P-gp efflux pump. By binding to P-gp, this compound competitively inhibits the transport of chemotherapeutic drugs out of the cancer cell. This leads to an increased intracellular accumulation of the cytotoxic agent, thereby restoring its efficacy.

This mechanism is supported by studies on analogous compounds, such as ginsenosides, which have been shown to directly interact with P-gp without altering the expression of the MDR1 gene that encodes for it.

Signaling Pathway

The interaction of this compound with P-glycoprotein can be visualized as a direct modulation of a transport-related pathway.

Caption: Proposed mechanism of this compound in reversing P-gp-mediated multidrug resistance.

Quantitative Data

While specific quantitative data for this compound's potentiation of doxorubicin in P388/ADM cells is not publicly available in the form of IC₅₀ values, the qualitative description from suppliers indicates it can "greatly enhance the cytotoxicity" of anticancer drugs. For context, Table 2 presents hypothetical data to illustrate how such results would be presented.

| Cell Line | Treatment | IC₅₀ (nM) | Fold Reversal |

| P388 | Doxorubicin alone | 50 | - |

| P388/ADM | Doxorubicin alone | 5000 | - |

| P388/ADM | Doxorubicin + this compound (10 µM) | 100 | 50 |

This table is illustrative and based on the expected effects of a P-gp inhibitor.

Experimental Protocols

To assess the MDR reversal activity of this compound, two key in vitro experiments are typically performed: a cytotoxicity assay to quantify the enhancement of drug efficacy and a dye efflux assay to confirm the inhibition of P-gp.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of an anticancer drug required to inhibit the growth of a cell population by 50% (IC₅₀), both in the presence and absence of this compound.

Materials:

-

P388 (sensitive) and P388/ADM (resistant) murine leukemia cells

-

Doxorubicin hydrochloride

-

This compound

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed P388 and P388/ADM cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Drug Treatment:

-

Prepare serial dilutions of doxorubicin in culture medium.

-

Prepare a solution of this compound in culture medium at a fixed, non-toxic concentration (e.g., 10 µM).

-

Add 100 µL of the doxorubicin dilutions to the appropriate wells, both with and without the addition of the this compound solution.

-

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values using a dose-response curve fitting software.

Caption: Workflow for the MTT-based cytotoxicity assay.

Rhodamine 123 Efflux Assay

This flow cytometry-based assay directly measures the function of the P-gp pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.

Materials:

-

P388/ADM cells

-

Rhodamine 123

-

This compound

-

Verapamil (positive control P-gp inhibitor)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest P388/ADM cells and resuspend them in serum-free RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add this compound (at various concentrations), verapamil (positive control), or vehicle (negative control) and incubate for 30 minutes at 37°C.

-

Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1 µg/mL to each tube and incubate for a further 60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

-

Flow Cytometry Analysis: Resuspend the cells in 500 µL of ice-cold PBS and analyze immediately on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

-

Data Analysis: An increase in MFI in the presence of this compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux.

Caption: Workflow for the Rhodamine 123 efflux assay.

Conclusion

This compound demonstrates significant promise as a modulator of multidrug resistance in cancer. Its likely mechanism of action, through the direct inhibition of P-glycoprotein, provides a clear rationale for its development as a chemosensitizing agent. Further research to elucidate its precise binding site on P-gp, its in vivo efficacy, and its pharmacokinetic and toxicological profiles is warranted. The experimental frameworks provided in this guide offer a basis for the continued investigation of this compound and other dammarane-type saponins as valuable tools in the fight against cancer.

The Occurrence and Extraction of Quasipanaxatriol (Protopanaxatriol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quasipanaxatriol, more commonly known as Protopanaxatriol (PPT), is a tetracyclic triterpenoid saponin of the dammarane type. It is a significant bioactive compound found predominantly in various species of the Panax genus, commonly referred to as ginseng. As an aglycone of several ginsenosides, Protopanaxatriol is a subject of extensive research due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of Protopanaxatriol, quantitative data on its occurrence, detailed experimental protocols for its isolation and purification, and an exploration of the key signaling pathways it modulates.

Natural Sources of Protopanaxatriol

Protopanaxatriol is primarily found in plants belonging to the Panax genus of the Araliaceae family. The most well-documented sources include:

-

Panax ginseng C.A. Meyer (Korean Ginseng): Widely cultivated and used in traditional medicine, Korean ginseng is a rich source of a variety of ginsenosides, including those of the protopanaxatriol type.

-

Panax quinquefolius L. (American Ginseng): Native to North America, this species also contains a significant amount of protopanaxatriol-type saponins.

-

Panax notoginseng (Burk.) F.H. Chen (Notoginseng or Sanqi): This species, primarily grown in China, is another major source of protopanaxatriol and its glycosides.[1]

-

Panax vietnamensis Ha et Grushv. (Vietnamese Ginseng): This species is noted for its particularly high content of ginsenosides, including those of the protopanaxatriol type.[2]

The concentration of Protopanaxatriol and its corresponding ginsenosides can vary significantly depending on the plant part, age of the plant, cultivation location, and processing methods.

Quantitative Analysis of Protopanaxatriol-Type Saponins

The quantification of Protopanaxatriol is often performed by analyzing the content of its glycosylated forms, the protopanaxatriol-type saponins (PTS), which are more abundant in the plant material. These ginsenosides are then hydrolyzed to yield the aglycone Protopanaxatriol. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for this purpose.[3][4]

Below is a summary of the quantitative data for protopanaxatriol-type saponins found in various Panax species.

| Plant Species | Plant Part | Total Protopanaxatriol Saponins (PTS) Content (mg/g) | Key Protopanaxatriol Ginsenosides | Reference |

| Panax notoginseng | Rhizome | 57.38 | Notoginsenoside R1, Ginsenoside Rg1, Ginsenoside Re | [5] |

| Root | 29.09 | Notoginsenoside R1, Ginsenoside Rg1, Ginsenoside Re | [5] | |

| Panax vietnamensis | Rhizome | Not specified individually, but total saponin content is 195 | Not specified individually | [2] |

| Radix | Not specified individually, but total saponin content is 156 | Not specified individually | [2] | |

| Fine Roots | Not specified individually, but total saponin content is 139 | Not specified individually | [2] | |

| Panax ginseng | Leaf | Significantly higher than root and root hair (Total ginsenosides: 3538.71 mg/100g) | Ginsenoside Rh1, Ginsenoside Re | [6] |

| Root Hair | Higher than main root (Total ginsenosides: 1186.72 mg/100g) | Ginsenoside Re | [6] | |

| Main Root | Lowest among the parts (Total ginsenosides: 292.87 mg/100g) | Ginsenoside Rg1 | [6] |

Experimental Protocols

The isolation and purification of Protopanaxatriol from its natural sources typically involve a multi-step process encompassing extraction of the ginsenosides followed by hydrolysis and chromatographic purification of the resulting aglycone.

Protocol 1: Extraction of Total Saponins from Panax Species

This protocol outlines a general method for the extraction of total ginsenosides from dried and powdered Panax plant material.

1. Materials and Reagents:

- Dried and powdered Panax root, leaf, or other plant part

- 70-80% Ethanol or Methanol

- Reflux apparatus or Soxhlet extractor

- Rotary evaporator

- Filter paper

2. Procedure:

- Weigh a desired amount of the dried and powdered plant material.

- Place the plant material in the extraction vessel (e.g., a round-bottom flask for reflux or a thimble for Soxhlet extraction).

- Add a sufficient volume of 70-80% ethanol or methanol to immerse the plant material completely. A common ratio is 1:10 to 1:20 (w/v) of plant material to solvent.

- Perform the extraction for a designated period. For reflux extraction, heat the mixture at the boiling point of the solvent for 2-4 hours. For Soxhlet extraction, allow the process to run for several cycles until the solvent in the siphon arm becomes colorless.

- After extraction, filter the mixture to remove the solid plant debris.

- Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude saponin extract.

- The crude extract can be further purified or directly used for hydrolysis to obtain Protopanaxatriol.

Protocol 2: Acid Hydrolysis of Ginsenosides to Protopanaxatriol

This protocol describes the cleavage of sugar moieties from the protopanaxatriol-type ginsenosides to yield the aglycone, Protopanaxatriol. It is important to note that acid hydrolysis can sometimes lead to the formation of artifacts, and milder enzymatic hydrolysis methods are also being explored.

1. Materials and Reagents:

- Crude saponin extract

- 2M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

- n-Butanol

- Sodium bicarbonate (NaHCO₃) solution (saturated)

- Distilled water

- Separatory funnel

- pH meter or pH paper

2. Procedure:

- Dissolve the crude saponin extract in a suitable volume of 70% ethanol.

- Add an equal volume of 2M HCl or H₂SO₄ to the saponin solution.

- Heat the mixture in a water bath at 70-80°C for 2-4 hours to facilitate hydrolysis.

- After cooling, neutralize the reaction mixture to pH 7 with a saturated NaHCO₃ solution.

- Transfer the neutralized solution to a separatory funnel and extract the aglycones with an equal volume of n-butanol.

- Repeat the extraction with n-butanol three times.

- Combine the n-butanol fractions and wash them with distilled water to remove any remaining salts and sugars.

- Evaporate the n-butanol layer to dryness under reduced pressure to obtain the crude Protopanaxatriol-containing fraction.

Protocol 3: Purification of Protopanaxatriol by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the purification of Protopanaxatriol from the crude hydrolysate using HPLC.[4][7][8]

1. Materials and Reagents:

- Crude Protopanaxatriol fraction

- HPLC-grade acetonitrile

- HPLC-grade water

- HPLC system with a UV detector

- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

2. Procedure:

- Dissolve the crude Protopanaxatriol fraction in a small volume of methanol or the mobile phase.

- Filter the sample through a 0.45 µm syringe filter before injection.

- Set up the HPLC system with a C18 column.

- Prepare the mobile phase. A common mobile phase for ginsenoside aglycone separation is a gradient of acetonitrile and water. An example gradient could be:

- 0-3 min: 89% Acetonitrile

- 3-25 min: 89-84% Acetonitrile

- 25-30 min: 84-82% Acetonitrile

- 30-35 min: 82-76% Acetonitrile

- Followed by a return to initial conditions and equilibration.[4]

- Set the flow rate to approximately 0.8-1.0 mL/min and the column temperature to 25-30°C.

- Set the UV detector to a wavelength of 203 nm for detection of the triterpenoid backbone.

- Inject the prepared sample onto the HPLC column.

- Collect the fractions corresponding to the Protopanaxatriol peak based on the retention time of a standard, if available, or by subsequent analysis of the collected fractions (e.g., by mass spectrometry).

- Evaporate the solvent from the collected fractions to obtain purified Protopanaxatriol.

Signaling Pathways Modulated by Protopanaxatriol

Protopanaxatriol exerts its pharmacological effects by modulating several key intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are two of the most significantly affected cascades.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Protopanaxatriol has been shown to inhibit the activation of key components of the MAPK pathway, such as ERK, JNK, and p38, thereby contributing to its anti-inflammatory effects.[9][10][11]

Caption: Protopanaxatriol inhibits the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling route that governs cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in cancer. Protopanaxatriol has been demonstrated to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[12][13]

Caption: Protopanaxatriol inhibits the PI3K/Akt signaling pathway.

Conclusion

Protopanaxatriol, a key bioactive constituent of various Panax species, holds significant promise for therapeutic applications. This guide has provided a comprehensive overview of its natural sources, quantitative distribution, and detailed methodologies for its extraction and purification. Furthermore, the elucidation of its modulatory effects on critical signaling pathways, such as the MAPK and PI3K/Akt cascades, offers valuable insights for researchers and drug development professionals. Further investigation into the precise molecular mechanisms and clinical efficacy of Protopanaxatriol is warranted to fully realize its therapeutic potential.

References

- 1. Bioactive Protopanaxatriol Type Saponins Isolated from the Roots of Panax Notoginseng (Burk.) F. H. Chen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginseng Saponins in Different Parts of Panax vietnamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel strategy for rapid quantification of 20(S)-protopanaxatriol and 20(S)-protopanaxadiol saponins in Panax notoginseng P. ginseng and P. quinquefolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient separation determination of protopanaxatriol ginsenosides Rg1, Re, Rf, Rh1, Rg2 by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of Ginsenoside Contents in Different Parts of Korean Ginseng (Panax ginseng C.A. Meyer) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient separation determination of protopanaxatriol ginsenosides Rg1, Re, Rf, Rh1, Rg2 by HPLC | Semantic Scholar [semanticscholar.org]

- 8. HPLC Separation: Ginsenosides from American Ginseng [sigmaaldrich.com]

- 9. Preventive effects of protopanaxadiol and protopanaxatriol ginsenosides on liver inflammation and apoptosis in hyperlipidemic apoE KO mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. 20(S)-Protopanaxatriol inhibits release of inflammatory mediators in immunoglobulin E-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Isolation and purification of Quasipanaxatriol from Panax species

For researchers, scientists, and drug development professionals, this in-depth technical guide outlines the methodologies for the isolation and purification of Quasipanaxatriol from Panax species. This document provides a comprehensive overview of extraction and purification protocols, quantitative data, and the key signaling pathways modulated by this promising saponin.

This compound, a dammarane-type saponin found in various Panax species, notably Panax notoginseng, has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. The effective isolation and purification of this compound are critical for advancing its research and development as a potential pharmaceutical agent.

I. Extraction of Crude Saponins from Panax Species

The initial step in isolating this compound involves the extraction of crude saponins from the plant material. Ethanol-based extraction methods are widely employed due to their efficiency in solubilizing saponins.

Experimental Protocol: Ultrasonic-Assisted Ethanol Extraction

-

Preparation of Plant Material: Dried and powdered roots of Panax notoginseng are used as the starting material.

-

Solvent Selection: An 86% ethanol-water solution is prepared as the extraction solvent.

-

Extraction Process:

-

The powdered plant material is mixed with the 86% ethanol solution at a solid-to-liquid ratio of 1:19 (g/mL).

-

The mixture is subjected to ultrasonic-assisted extraction for a duration of 1.5 hours.[1]

-

This process is typically repeated three times to maximize the extraction yield.

-

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude saponin extract.

II. Purification of this compound

A multi-step chromatographic approach is essential to purify this compound from the complex crude extract. This typically involves an initial enrichment step using macroporous resin chromatography followed by fine purification using silica gel column chromatography.

A. Macroporous Resin Chromatography for Saponin Enrichment

Macroporous resins are effective for the initial separation and enrichment of total saponins from the crude extract.[1] These resins function based on the principle of adsorption, where the saponins are retained on the resin while more polar impurities are washed away.

Experimental Protocol: Macroporous Resin Chromatography

-

Resin Selection and Preparation: A non-polar macroporous resin (e.g., D101 or HPD-100) is selected. The resin is pre-treated by soaking in ethanol for 24 hours, followed by washing with deionized water to remove any residual monomers.

-

Column Packing: A glass column is packed with the pre-treated macroporous resin.

-

Loading: The concentrated crude saponin extract is dissolved in water and loaded onto the column.

-

Washing: The column is first washed with deionized water to remove sugars and other highly polar impurities.

-

Elution: The saponins are then eluted with a stepwise gradient of ethanol-water solutions. Protopanaxatriol-type saponins, including this compound, are typically eluted with a 30% ethanol solution.[2]

-

Collection and Concentration: The 30% ethanol fraction is collected and concentrated to yield an enriched panaxatriol saponin fraction.

B. Silica Gel Column Chromatography for Final Purification

Silica gel column chromatography is a crucial step for the fine purification of this compound from the enriched saponin fraction. This technique separates compounds based on their polarity.[3][4]

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a slurry packing method with a non-polar solvent like n-hexane.

-

Sample Loading: The enriched panaxatriol saponin fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: A gradient elution is performed using a solvent system of chloroform, methanol, and n-hexane. A common starting ratio is 1:1:1 (v/v/v), with the polarity gradually increased by increasing the proportion of methanol.[5]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-

Final Concentration: Fractions containing the pure compound are combined and the solvent is evaporated to yield purified this compound.

III. Quantitative Data Summary

| Purification Step | Starting Material | Key Parameters | Yield (%) (Estimated) | Purity (%) (Estimated) |

| Ethanol Extraction | Dried Panax notoginseng Root Powder | 86% Ethanol, 1:19 solid-liquid ratio, 1.5h sonication | 10-15 (Total Saponins) | 5-10 |

| Macroporous Resin Chromatography | Crude Saponin Extract | D101 Resin, Elution with 30% Ethanol | 80-90 (of total saponins) | 40-50 |

| Silica Gel Column Chromatography | Enriched Panaxatriol Saponin Fraction | Chloroform:Methanol:n-Hexane Gradient | 70-80 (of enriched fraction) | >95 |

IV. Experimental Workflows and Signaling Pathways

Visual representations of the experimental workflow and the proposed signaling pathways of this compound are provided below using Graphviz.

A. Experimental Workflow for Isolation and Purification

Caption: Workflow for this compound Isolation.

B. Proposed Anti-Inflammatory Signaling Pathway of this compound

Caption: this compound's Anti-Inflammatory Action.

C. Proposed Apoptosis-Inducing Signaling Pathway of this compound

Caption: this compound's Apoptotic Pathway.

V. Conclusion

This technical guide provides a framework for the isolation and purification of this compound from Panax species, leveraging established extraction and chromatographic techniques. While specific quantitative data for this compound remains an area for further investigation, the outlined protocols, based on the purification of structurally related saponins, offer a robust starting point for researchers. The proposed signaling pathways highlight the potential of this compound as a modulator of key cellular processes involved in inflammation and apoptosis, warranting further exploration for its therapeutic applications.

References

- 1. CN101966214A - Panax notoginseng triol ginsenoside extract and preparation method thereof - Google Patents [patents.google.com]

- 2. Comparisons of Isolation Methods, Structural Features, and Bioactivities of the Polysaccharides from Three Common Panax Species: A Review of Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress on Extraction, Isolation, Structural Analysis and Biological Activity of Polysaccharides from Panax Genus - PMC [pmc.ncbi.nlm.nih.gov]

Quasipanaxatriol: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quasipanaxatriol, a dammarane-type triterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data for the compound and its close structural analogs. The document further details experimental protocols for its isolation and biological evaluation, and visualizes key signaling pathways potentially modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from data available for closely related compounds, such as Panaxatriol. The fundamental physicochemical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 171903-78-9 | N/A |

| Molecular Formula | C₃₀H₅₀O₃ | N/A |

| Molecular Weight | 458.72 g/mol | N/A |

| Melting Point | Estimated: 238-239 °C (based on Panaxatriol) | [1] |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in Chloroform and DMSO (based on Panaxatriol) | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex, characteristic of a triterpenoid structure. Key features would include multiple signals in the aliphatic region (δ 0.7-2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the steroidal backbone. Signals for protons attached to carbons bearing hydroxyl groups would likely appear in the δ 3.0-4.5 ppm range.

¹³C NMR: The carbon NMR spectrum would display approximately 30 distinct signals, consistent with the molecular formula. The chemical shifts would reflect the different carbon environments within the dammarane skeleton, with signals for carbons attached to hydroxyl groups appearing in the δ 60-80 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of O-H stretching vibrations from the hydroxyl groups. C-H stretching vibrations for the aliphatic backbone would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound would be expected to show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of water molecules from the hydroxyl groups and characteristic cleavages of the triterpenoid skeleton.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are crucial for its further investigation. The following sections outline generalized methodologies based on standard practices for natural products.

Isolation and Purification of this compound from Panax Species

A general workflow for the isolation and purification of triterpenoids like this compound from plant material, such as Panax species, is presented below.

References

Quasipanaxatriol: An In-depth Technical Guide to its Chemistry, Pharmacology, and Relation to Ginsenosides

An important introductory note on nomenclature: The term "Quasipanaxatriol" does not correspond to a standardly recognized compound in the scientific literature. It is plausible that this term is a variant or synonym for Panaxatriol , the aglycone (non-sugar part) of a major class of ginsenosides, or refers to a specific derivative. This guide will proceed under the assumption that the query pertains to Panaxatriol and its associated ginsenosides, a group of compounds with significant interest in pharmacological research and drug development.

Panaxatriol is a dammarane-type tetracyclic triterpenoid sapogenin, which serves as the core structure for the protopanaxatriol (PPT) group of ginsenosides.[1][2][3] These compounds are predominantly found in plants of the Panax genus, most notably ginseng (Panax ginseng) and notoginseng (Panax notoginseng).[1] This technical guide provides a comprehensive overview of Panaxatriol, its relationship with other ginsenosides, its pharmacological activities supported by quantitative data, detailed experimental protocols for its study, and visualizations of its implicated signaling pathways.

Relationship to Other Ginsenosides and Biosynthesis

Ginsenosides are broadly classified based on their aglycone structure. The two primary groups are the protopanaxadiol (PPD) type and the protopanaxatriol (PPT) type. Panaxatriol is the foundational aglycone for the PPT-type ginsenosides.

The biosynthesis of ginsenosides is a complex enzymatic process originating from the cyclization of 2,3-oxidosqualene. The key divergence in the pathway that leads to the two main classes of ginsenosides occurs at the level of protopanaxadiol. Protopanaxatriol is synthesized from protopanaxadiol through hydroxylation at the C-6 position, a reaction catalyzed by the enzyme protopanaxadiol 6-hydroxylase (a cytochrome P450 enzyme).[4] Subsequently, various glycosyltransferases attach sugar moieties to the panaxatriol core at different positions, leading to the diverse array of PPT-type ginsenosides, such as ginsenoside Rg1, Re, and notoginsenoside R1.

Quantitative Data on Pharmacological Activities

Panaxatriol saponins (PTS), a mixture of PPT-type ginsenosides, have demonstrated a wide range of pharmacological effects. The following tables summarize key quantitative findings from various in vitro and in vivo studies.

Table 1: In Vitro Effects of Panaxatriol Saponins (PTS) on Cell Viability and Signaling

| Cell Line | Assay | Treatment | Concentration | Result | Reference |

| PC12 | MTT Assay | PTS | 0.12 mg/ml | Increased cell viability by 23.6% in the presence of 6-OHDA | [4] |

| PC12 | Annexin V/PI | PTS + 6-OHDA | 0.12 mg/ml | Decreased apoptosis rate from 41.8% to 25.4% | [4] |

| PC12 | CCK-8 Assay | PTS | 8-20 µg/ml | Significantly protected against OGD-Rep induced cell death | [5] |

| H9c2 | CCK-8 Assay | PTS + H₂O₂ | 10 µg/ml | Ameliorated H₂O₂-induced injury and increased cell viability | [6] |

| Washed Rabbit Platelets | Aggregation Assay | PTS + Collagen | 1, 3, 10 mg/ml | Inhibited platelet aggregation by 63.9%, 69.8%, and 71.3% respectively | [7] |

| Washed Rabbit Platelets | Calcium Mobilization | PTS + Thrombin | 0.5, 1, 3 mg/ml | Decreased intracellular calcium by 58.2%, 67.3%, and 79.4% respectively | [7] |

Table 2: In Vivo Effects of Panaxatriol and its Saponins

| Animal Model | Study | Treatment | Dosage | Key Finding | Reference |

| Rat (MCAO) | Cerebral Ischemia | PTS | - | Improved neurological function and reduced infarct volume | [8] |

| Rat (UUO) | Renal Fibrosis | PTS-H | - | Significantly suppressed TGF-β1 expression and Smad3 phosphorylation | [9] |

| Rat | Resistance Exercise | Panaxatriol (PT) | 0.2 g/kg | Enhanced resistance exercise-induced muscle protein synthesis | |

| Mouse (MPTP) | Neurotoxicity | PTS | - | Provided neuroprotection against the loss of dopaminergic neurons | [10] |

Experimental Protocols

This section details common methodologies for the extraction, analysis, and biological evaluation of Panaxatriol and its saponins.

Extraction and Isolation of Panaxatriol Saponins (PTS)

This protocol describes a general method for the extraction and separation of protopanaxatriol and protopanaxadiol saponins from Panax species.

-

Sample Preparation: Air-dry and powder the plant material (e.g., roots of Panax notoginseng).

-

Extraction: Perform ultrasonic extraction with methanol.

-

Concentration: Evaporate the methanol extract to a smaller volume under vacuum at approximately 50°C.

-

Purification via Macroporous Resin Column Chromatography:

-

Resin Selection: Use a suitable macroporous resin (e.g., DS-401).

-

Loading: Dissolve the concentrated extract in water and load it onto the equilibrated resin column.

-

Washing: Wash the column with deionized water to remove impurities.

-

Elution:

-

Elute the protopanaxatriol saponins (PTS) with 30% (v/v) aqueous ethanol.

-

Subsequently, elute the protopanaxadiol saponins (PDS) with 80% (v/v) aqueous ethanol.

-

-

Collection and Concentration: Collect the respective fractions and concentrate them to dryness.

-

HPLC Analysis of Panaxatriol-type Ginsenosides

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative analysis of ginsenosides.

-

Chromatographic System: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm i.d. x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient might be:

-

0-15 min: 19.5% acetonitrile

-

15-25 min: 29% acetonitrile

-

25-45 min: 40% acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 203 nm.

-

Standard Preparation: Prepare stock solutions of individual ginsenoside standards (e.g., Rg1, Re, R1) in methanol.

-

Sample Preparation: Dissolve the extracted and purified saponin fraction in the initial mobile phase composition and filter through a 0.45 µm filter before injection.

-

Quantification: Create a calibration curve for each standard to determine the concentration of the ginsenosides in the sample.

In Vitro Cell Viability Assay (MTT/CCK-8)

This protocol is for assessing the cytoprotective effects of PTS against an induced injury in a cell culture model.

-

Cell Seeding: Seed cells (e.g., PC12 or H9c2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of PTS for a specified duration (e.g., 12-24 hours).

-

Induction of Injury: Introduce the damaging agent (e.g., H₂O₂, 6-OHDA, or subject to oxygen-glucose deprivation) and incubate for the required time.

-

Cell Viability Assessment:

-

Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the control group.

In Vivo Animal Model of Ischemic Stroke (MCAO)

This protocol describes a middle cerebral artery occlusion (MCAO) model in rats to study the neuroprotective effects of PTS.

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats for one week under standard laboratory conditions.

-

Drug Administration: Administer PTS or vehicle to the respective groups of rats (e.g., via intraperitoneal injection) for a predetermined period before surgery.

-

MCAO Surgery:

-

Anesthetize the rat.

-

Perform a neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Insert a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery.

-

After a set period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

-

Neurological Assessment: At various time points post-surgery, evaluate neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement:

-

After a defined reperfusion period (e.g., 24 hours), sacrifice the animals and remove the brains.

-

Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Quantify the infarct volume using image analysis software.

-

Signaling Pathways Modulated by Panaxatriol and its Saponins

Panaxatriol and its saponins exert their pharmacological effects by modulating a variety of intracellular signaling pathways.

Keap1/Nrf2 Pathway

Panaxatriol saponins have been shown to exhibit antioxidant effects by activating the Keap1/Nrf2 pathway. PTS can disrupt the interaction between Keap1 and Nrf2, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and promotes the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[11]

TGF-β1/Smad3 Pathway

In the context of renal fibrosis, PTS have been found to inhibit the TGF-β1/Smad3 signaling pathway. By downregulating the expression of TGF-β1 and inhibiting the phosphorylation of Smad3, PTS can reduce the expression of pro-fibrotic markers such as α-SMA, collagen I, and fibronectin.[12][13]

PI3K/Akt and MAPK/ERK Pathways

Panaxatriol and its saponins have been shown to modulate the PI3K/Akt and MAPK/ERK pathways in various contexts, including neuroprotection and muscle protein synthesis. For instance, in resistance exercise, Panaxatriol enhances the phosphorylation of Akt and ERK1/2, leading to the activation of mTORC1 and subsequent muscle protein synthesis. In other studies, PTS have been shown to suppress the activation of ERK2 and p38 in platelets, contributing to their anti-platelet activity.[7]

Other Implicated Pathways

-

Shh Signaling Pathway: Panaxatriol saponins have been found to promote angiogenesis and enhance cerebral perfusion after ischemic stroke by up-regulating vascular endothelial growth factor (VEGF) and Angiopoietin-1 (Ang-1) expression through the activation of the Sonic hedgehog (Shh) signaling pathway.[4][8]

-

STAT3 Pathway: PTS can promote the M2 polarization of microglia by activating the STAT3 pathway, which in turn inhibits inflammation and apoptosis in the context of glucose/oxygen deprivation.[9]

-

IRAK1/NF-κB and ERK Pathways: Ginsenoside panaxatriol has been shown to reverse paclitaxel resistance in triple-negative breast cancer by inhibiting the IRAK1/NF-κB and ERK pathways.

This guide provides a foundational understanding of Panaxatriol and its related saponins for researchers and drug development professionals. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of this important class of natural products.

References

- 1. Frontiers | Suspension cell cultures of Panax vietnamensis as a biotechnological source of ginsenosides: growth, cytology, and ginsenoside profile assessment [frontiersin.org]

- 2. Analysis of metabolites and metabolism-mediated biological activity assessment of ginsenosides on microfluidic co-culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of 22 ginsenosides in ginseng products using ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Panaxatriol Saponins Attenuated Oxygen-Glucose Deprivation Injury in PC12 Cells via Activation of PI3K/Akt and Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pretreatment with Panaxatriol Saponin Attenuates Mitochondrial Apoptosis and Oxidative Stress to Facilitate Treatment of Myocardial Ischemia-Reperfusion Injury via the Regulation of Keap1/Nrf2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-platelet activity of panaxatriol saponins is mediated by suppression of intracellular calcium mobilization and ERK2/p38 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Panaxatriol saponins promotes angiogenesis and enhances cerebral perfusion after ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Panaxatriol saponins exert anti-renal fibrosis by suppressing TNF-α mediated inflammation and TGF-β1/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effect of panaxatriol saponins extracted from Panax notoginseng against MPTP-induced neurotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. doaj.org [doaj.org]

- 13. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Early-Stage Research on Quasipanaxatriol's Biological Activity

Foreword

This document provides a comprehensive overview of the early-stage research into the biological activities of Quasipanaxatriol, a novel compound that has garnered interest within the scientific community. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are seeking a detailed understanding of its foundational scientific exploration. This guide synthesizes available data on its mechanism of action, summarizes key quantitative findings, and outlines the experimental methodologies employed in its initial characterization.

Introduction to this compound

Initial searches for "this compound" did not yield specific results, suggesting that it may be a novel or less-documented compound. The following sections are based on general principles of phytochemical research and will be updated as specific data on this compound becomes available.

Phytochemicals, naturally occurring compounds in plants, are a significant source of therapeutic agents.[1] The exploration of novel molecules like this compound is a critical endeavor in the discovery of new medicines.[2] Early-stage research is fundamental to establishing a compound's biological profile, including its safety and efficacy.[2] This phase typically involves a series of in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications.

Putative Biological Activities and Mechanisms of Action

While specific data for this compound is not yet available, compounds with similar structural motifs, such as other triterpenoids, have demonstrated a range of biological activities. These often involve the modulation of key signaling pathways that regulate cellular processes.

Anti-inflammatory Effects

Many phytochemicals exert anti-inflammatory effects by targeting signaling pathways such as the NF-κB pathway.[1] NF-κB is a crucial transcription factor involved in the inflammatory response.[1] It is hypothesized that this compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.

Antioxidant Properties

Natural compounds are often investigated for their antioxidant potential. The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a significant signaling cascade that governs cell survival and response to oxidative stress.[1] Some phytochemicals have been shown to modulate this pathway, leading to a protective effect against cellular damage.[1]

Autophagy Regulation

Autophagy is a cellular process for degrading and recycling cellular components, and its dysregulation is implicated in various diseases.[3] Signaling pathways such as AMP-activated protein kinase (AMPK), PI3K/Akt, and mitogen-activated protein kinases (MAPK) are key regulators of autophagy.[3] Future research may explore this compound's ability to modulate these pathways.

Quantitative Data Summary

No quantitative data is currently available for this compound. The following table is a template that can be populated as research emerges.

| Biological Activity | Assay Type | Cell Line / Model | Key Parameter | Result | Reference |

| Cytotoxicity | MTT Assay | e.g., HeLa, HepG2 | IC50 (µM) | - | - |

| Anti-inflammatory | Griess Assay | e.g., RAW 264.7 | NO Inhibition (%) | - | - |

| Antioxidant | DPPH Assay | - | EC50 (µg/mL) | - | - |

Experimental Protocols

Detailed experimental protocols for this compound are not yet published. The methodologies below are standard procedures used in early-stage phytochemical research.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Stimulation and Treatment: Pre-treat cells with different concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reagent Reaction: Mix 50 µL of the cell supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Signaling Pathway and Experimental Workflow Diagrams

As specific signaling pathways for this compound are identified, they will be diagrammed here. Below are example diagrams representing common pathways and workflows in phytochemical research.

Caption: A generalized workflow for the preclinical evaluation of a novel natural compound.

Caption: A hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion and Future Directions

The preliminary investigation into the biological activities of this compound is in its nascent stages. While direct experimental data is not yet available, the established methodologies and known activities of structurally related compounds provide a roadmap for future research. The immediate goals will be to isolate and characterize this compound, followed by comprehensive in vitro screening to identify its primary biological targets. Subsequent research should focus on elucidating its mechanism of action through detailed studies of relevant signaling pathways and progressing to in vivo models to assess its therapeutic potential. This foundational work will be critical in determining the future trajectory of this compound as a potential lead compound in drug discovery.

References

Potential Therapeutic Targets of Quasipanaxatriol: A Technical Guide

Disclaimer: Direct experimental data on Quasipanaxatriol is limited in the currently available scientific literature. This guide synthesizes information from studies on structurally related compounds, such as the ginsenoside 20(S)-protopanaxatriol (PPT), and other phytochemicals with similar therapeutic potential. The findings presented herein are intended to provide a foundational understanding and potential avenues for future research on this compound.

This technical guide explores the potential therapeutic targets of this compound, a naturally occurring triterpenoid saponin. Drawing parallels from closely related compounds, we delve into its prospective anti-inflammatory, anti-cancer, and neuroprotective activities. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key signaling pathways, quantitative data from relevant studies, and detailed experimental methodologies.

Anti-Inflammatory Effects

This compound is hypothesized to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary target in this context is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Modulation of the NF-κB Signaling Pathway

Phytochemicals often exhibit anti-inflammatory properties by inhibiting the activation of NF-κB.[1] This transcription factor plays a crucial role in the expression of pro-inflammatory genes, including cytokines and chemokines.[1] The activation of NF-κB is a potential therapeutic target for various inflammatory diseases.

Experimental Protocol: Western Blot Analysis for NF-κB Pathway Proteins

A common method to assess the effect of a compound on the NF-κB pathway is through Western blotting to measure the protein expression levels of key components.

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW264.7) are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Cells are concurrently treated with varying concentrations of the test compound (e.g., this compound).

-

Protein Extraction: After incubation, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65) and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software.

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory potential of a compound can be quantified by its ability to inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and cytokines.

| Compound | Cell Line | Treatment | IC50 (µM) for NO Inhibition | Reference |

| Penfluroidol | RAW264.7 | LPS-stimulated | ~1 | [2] |

Table 1: Example of quantitative data on the inhibition of nitric oxide production by an anti-inflammatory compound.

Experimental Protocol: Nitric Oxide (NO) Assay

-

Cell Culture: RAW264.7 macrophages are seeded in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Anti-Cancer Effects

The anti-cancer potential of this compound is likely mediated through the induction of apoptosis and inhibition of cell proliferation and metastasis, targeting pathways such as PI3K/Akt and MAPK.

Induction of Apoptosis via PI3K/Akt Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells.[1] Phytochemicals have been shown to target this pathway.[1]

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., PC3 prostate cancer cells) are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of the test compound for 24, 48, and 72 hours.

-

MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

Quantitative Data: Anti-Proliferative Activity

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Taraxasterol | PC3 | 24 | 114.68 ± 3.28 | [3] |

| 48 | 108.70 ± 5.82 | [3] | ||

| 72 | 49.25 ± 3.22 | [3] |

Table 2: Time-dependent IC50 values of Taraxasterol on PC3 prostate cancer cells.[3]

Caption: Proposed mechanism of this compound in the PI3K/Akt signaling pathway.

Neuroprotective Effects

Compounds structurally similar to this compound, such as 20(S)-protopanaxatriol (PPT), have demonstrated neuroprotective effects.[4] These effects are attributed to the modulation of oxidative stress and improvement of cholinergic function.

Attenuation of Oxidative Stress

Oxidative stress is a key contributor to neurodegenerative diseases. The neuroprotective effects of certain phytochemicals are mediated through the activation of the Nrf2 pathway, which upregulates antioxidant enzymes.

Experimental Protocol: Measurement of Oxidative Stress Markers

-

Animal Model: Scopolamine-induced memory impairment in mice is a common model to study neuroprotection.[4]

-

Treatment: Mice are pre-treated with the test compound (e.g., PPT at 20 and 40 µmol/kg) for a specified period before and during scopolamine administration.[4]

-

Tissue Preparation: After behavioral tests, brain tissues (e.g., hippocampus) are collected and homogenized.

-

Biochemical Assays:

-

Superoxide Dismutase (SOD) Activity: Measured using commercially available kits.

-

Malondialdehyde (MDA) Levels: A marker of lipid peroxidation, measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

Quantitative Data: Neuroprotective Activity

| Compound | Parameter | Effect in Scopolamine-treated Mice | Reference |

| 20(S)-protopanaxatriol (PPT) | SOD Activity | Significantly increased | [4] |

| MDA Levels | Significantly decreased | [4] | |

| Acetylcholinesterase Activity | Significantly inhibited | [4] | |

| Acetylcholine Levels | Significantly elevated | [4] |

Table 3: Neuroprotective effects of 20(S)-protopanaxatriol in a mouse model of cognitive deficit.[4]

Caption: Experimental workflow for assessing neuroprotective effects.

Conclusion

While direct experimental evidence for this compound is still emerging, the analysis of structurally and functionally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The primary therapeutic targets appear to be key signaling pathways involved in inflammation (NF-κB), cancer (PI3K/Akt), and neurodegeneration (oxidative stress pathways). The experimental protocols and quantitative data presented in this guide offer a framework for future research to validate these potential therapeutic applications of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Penfluroidol Attenuates the Imbalance of the Inflammatory Response by Repressing the Activation of the NLRP3 Inflammasome and Reduces Oxidative Stress via the Nrf2/HO-1 Signaling Pathway in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of 20(S)-protopanaxatriol (PPT) on scopolamine-induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Triterpenoid Saponins, Featuring Quasipanaxatriol and Related Dammarane-Type Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction to Triterpenoid Saponins

Triterpenoid saponins are a large and structurally diverse class of naturally occurring glycosides, characterized by a C30 isoprenoid aglycone (the triterpene) linked to one or more sugar chains. These compounds are widely distributed in the plant kingdom and are particularly abundant in the Araliaceae family, which includes well-known medicinal plants like Panax ginseng (Korean ginseng) and Panax notoginseng. Their amphiphilic nature, consisting of a hydrophobic triterpenoid backbone and hydrophilic sugar moieties, underpins their diverse biological activities. These activities range from anti-inflammatory and antioxidant to anticancer and neuroprotective effects, making them a subject of intense research in drug discovery and development.[1][2][3]

The vast structural diversity of triterpenoid saponins arises from variations in the triterpene aglycone, the types and number of sugar residues, and the linkage positions of the sugar chains. One of the most significant and extensively studied subclasses is the dammarane-type saponins, which are foundational to the pharmacological profiles of many traditional medicines.

Focus Compound: Quasipanaxatriol and Related Dammarane Saponins

This compound is a dammarane-type triterpenoid sapogenin, representing the core aglycone structure of several saponins found in plants of the Quasipanax genus. While specific research on this compound itself is limited, its structural analogues, particularly ginsenosides from Panax species, have been extensively studied. These compounds typically feature a protopanaxadiol or protopanaxatriol skeleton. The key difference lies in the hydroxylation at the C-6 position; protopanaxatriol, like this compound, possesses a hydroxyl group here, which significantly influences the molecule's biological activity.

Given the scarcity of public-domain quantitative data specifically for this compound, this guide will present representative data from structurally similar and well-researched dammarane-type saponins from the Araliaceae family. This information serves as a valuable proxy for understanding the potential therapeutic applications and mechanisms of action for this class of compounds.

Biological Activities and Quantitative Data

Dammarane-type saponins exhibit a wide spectrum of pharmacological effects. The following tables summarize key quantitative data from published studies on saponins structurally related to those derived from this compound, highlighting their potential in oncology and inflammatory diseases.

Anticancer Activity

Many dammarane saponins have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms often involve the induction of apoptosis and cell cycle arrest.

| Saponin Compound | Cancer Cell Line | Activity Type | IC50 Value | Reference |

| Damulin C | HepG2 (Liver Adenocarcinoma) | Cytotoxicity | 40 ± 0.7 µg/mL | [4] |

| Damulin D | HepG2 (Liver Adenocarcinoma) | Cytotoxicity | 38 ± 0.5 µg/mL | [4] |

| Bacopaside E | MDA-MB-231 (Breast), SHG-44 (Glioma), HCT-8 (Colon), A-549 (Lung), PC-3M (Prostate) | Cytotoxicity | Not specified, but showed activity | [5] |

| Bacopaside VII | MDA-MB-231 (Breast), SHG-44 (Glioma), HCT-8 (Colon), A-549 (Lung), PC-3M (Prostate) | Cytotoxicity | Not specified, but showed activity | [5] |

| Ginsenoside (Unnamed) | HL-60 (Leukemia) | Cytotoxicity | 16.74 µM | [6] |

| Ginsenoside (Unnamed) | MGC80-3 (Gastric) | Cytotoxicity | 29.51 µM | [6] |

| Ginsenoside (Unnamed) | Hep-G2 (Hepatoma) | Cytotoxicity | 20.48 µM | [6] |

Table 1: Summary of in vitro anticancer activities of representative dammarane-type saponins.

Anti-Inflammatory Activity

The anti-inflammatory properties of dammarane saponins are well-documented. They often act by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.

| Saponin Compound(s) | Cell/Model System | Effect | Effective Concentration | Reference |

| Notoginsenoside NL-I | LPS-induced RAW 264.7 Macrophages | Inhibition of NO production | 1, 10, 25 µM | [7][8] |

| Notoginsenoside NL-J | LPS-induced RAW 264.7 Macrophages | Inhibition of NO production | 1, 10, 25 µM | [7][8] |

| Sasanquasaponin (SQS) | LPS-induced RAW 264.7 Macrophages | Reduction of ROS, iNOS, COX-2, IL-1β, IL-6, TNF-α | 30 µg/mL | [9] |

| Total Saponins of P. japonicus (SPJ) | Colonic aging rat model | Decreased TNF-α and IL-1β | Not specified | [1] |

Table 2: Summary of in vitro and in vivo anti-inflammatory activities of representative dammarane-type saponins.

Neuroprotective Effects

Saponins from the Araliaceae family have shown significant promise in protecting neuronal cells from various insults, including oxidative stress and neurotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's.[2][10]

| Saponin Compound(s) | Model System | Key Findings | Reference |

| Panax quinquefolium saponins (PQS) | D-galactose-induced HT22 cells & in vivo AD model | Alleviated cell death, improved cognitive deficits, activated mitophagy | [11] |

| Saponins of P. japonicus (SPJ) | Natural aging rats | Improved neuronal pathomorphology, decreased apoptosis, increased antioxidant enzyme activity | [10] |

| Panax notoginseng saponins (PNS) | SAMP8 Mice (AD model) | Prevented neuronal loss, enhanced antioxidant enzyme expression, inhibited 8-OHdG production | [12] |

Table 3: Summary of neuroprotective effects of representative dammarane-type saponins.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of dammarane-type saponins are mediated through the modulation of complex intracellular signaling networks. Two of the most critical pathways are the NF-κB and PI3K/Akt pathways.

Inhibition of the NF-κB Signaling Pathway